1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-3-chloropropan-1-one
Description
The compound 1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-3-chloropropan-1-one is a brominated aryl ketone derivative featuring a trifluoromethylthio (-SCF₃) substituent and a chlorinated propanone chain. The trifluoromethylthio group is known for enhancing lipophilicity and metabolic stability in pharmaceuticals, while the bromomethyl group serves as a reactive handle for further functionalization .
Properties
Molecular Formula |
C11H9BrClF3OS |
|---|---|
Molecular Weight |
361.61 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-4-(trifluoromethylsulfanyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C11H9BrClF3OS/c12-6-7-5-8(18-11(14,15)16)1-2-9(7)10(17)3-4-13/h1-2,5H,3-4,6H2 |
InChI Key |
KANHHMLDHZYZEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1SC(F)(F)F)CBr)C(=O)CCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies for Multifunctional Aromatic Ketones
The preparation of 1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-3-chloropropan-1-one involves sequential functionalization of a phenyl ring, requiring careful consideration of reaction order to avoid side reactions. Key challenges include:
- Regioselective introduction of the trifluoromethylthio group , which is highly electron-withdrawing and influences subsequent substitution patterns.
- Bromomethylation at the ortho position relative to the ketone group, necessitating directing effects or protective strategies.
- Stability of intermediates , particularly under conditions involving strong electrophiles or nucleophiles.
Two primary synthetic routes dominate the literature: (1) late-stage trifluoromethylthiolation followed by bromomethylation, and (2) modular assembly using transition metal-catalyzed cross-coupling reactions.
Detailed Preparation Methods
Method A: Trifluoromethylthiolation Followed by Bromomethylation
Trifluoromethylthiolation via Lewis Acid Catalysis
The trifluoromethylthio group is introduced using $$ N $$-(trifluoromethylthio)saccharin as the electrophilic reagent, catalyzed by iron(III) chloride (5 mol%) and diphenyl selenide (5 mol%) at room temperature. This method, adapted from recent advancements in aromatic functionalization, achieves high yields (79–93%) by activating the saccharin derivative for selective substitution. For example, 4-(trifluoromethylthio)phenol is synthesized in 79% yield under these conditions.
Bromomethylation via Radical or Electrophilic Pathways
Following trifluoromethylthiolation, bromomethylation at position 2 is achieved using $$ N $$-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or Lewis acids such as FeBr$$3$$. The electron-withdrawing nature of the CF$$3$$S- group deactivates the ring, directing bromination to the ortho position relative to the ketone.
Ketone Installation via Friedel-Crafts Acylation
The 3-chloropropan-1-one moiety is introduced via Friedel-Crafts acylation using chloroacetyl chloride and a Lewis acid catalyst (e.g., AlCl$$_3$$). This step typically precedes bromomethylation to avoid interference from the reactive ketone group.
Method B: Transition Metal-Mediated Modular Assembly
Grignard Reagent Formation
A Grignard reagent is prepared from an isomeric mixture of halo-benzotrifluoride and magnesium metal in tetrahydrofuran (THF). This intermediate reacts with ketene gas in the presence of a transition metal ligand–acid complex (e.g., CuCl–bipyridine) to form the acetophenone core.
Sequential Functionalization
The trifluoromethylthio and bromomethyl groups are introduced via palladium-catalyzed cross-coupling reactions. For instance, a Suzuki-Miyaura coupling with a pre-functionalized boronic acid containing the CF$$3$$S- group ensures precise placement, followed by bromination using HBr/H$$2$$O$$_2$$.
Optimization and Challenges
Reaction Condition Optimization
- Temperature Control : Exothermic reactions during Grignard formation require cooling to −20°C to prevent decomposition.
- Catalyst Loading : Reducing iron(III) chloride to 2.5 mol% maintains efficiency while minimizing side reactions in trifluoromethylthiolation.
- Solvent Selection : Hydrocarbon solvents (e.g., hexane) improve yields in ketene reactions by stabilizing reactive intermediates.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Method A | Trifluoromethylthiolation → Bromomethylation → Acylation | 70–85 | 98.5 | High regioselectivity; mild conditions | Multiple purification steps |
| Method B | Grignard → Cross-coupling → Bromination | 65–78 | 99.2 | Modular; scalable | Requires expensive catalysts |
Chemical Reactions Analysis
Types of Reactions
1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-3-chloropropan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl and chloropropanone groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The aromatic ring can undergo coupling reactions with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield derivatives with different functional groups, while oxidation could lead to the formation of carboxylic acids or ketones.
Scientific Research Applications
1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-3-chloropropan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-3-chloropropan-1-one involves its interaction with molecular targets through its functional groups. The bromomethyl and chloropropanone groups can form covalent bonds with nucleophilic sites on target molecules, while the trifluoromethylthio group can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to specific biological effects.
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Compounds
Notes and Limitations
- Limited data on the target compound’s physical properties (e.g., melting point) necessitates extrapolation from analogs.
- Structural variations (e.g., ketone position, substituent electronegativity) highlight the need for targeted synthesis and characterization studies.
Q & A
Basic Question: What are the optimal synthetic strategies for achieving high yields of 1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-3-chloropropan-1-one?
Methodological Answer:
- Stepwise Bromomethylation: Introduce the bromomethyl group early in the synthesis to avoid competing side reactions. Use alkylation reagents like N-bromosuccinimide (NBS) in the presence of radical initiators (e.g., AIBN) under controlled temperatures (60–80°C) to minimize decomposition .
- Trifluoromethylthio Installation: Employ copper-mediated thiolation with CFSCl or AgSCF under inert atmospheres to ensure regioselectivity at the para position relative to the bromomethyl group .
- Ketone Stability: Protect the propan-1-one moiety during halogenation steps using trimethylsilyl chloride (TMSCl) to prevent undesired nucleophilic attacks .
Basic Question: Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy: Use H and C NMR to resolve the bromomethyl (δ ~4.3–4.7 ppm) and trifluoromethylthio (δ ~43–45 ppm in F NMR) groups. H-C HSQC can clarify coupling patterns in the aromatic region .
- X-ray Crystallography: Resolve steric effects near the bromomethyl and trifluoromethylthio groups. Crystallize the compound in dichloromethane/hexane mixtures at low temperatures (−20°C) to obtain high-quality single crystals .
- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF confirms molecular ion peaks and isotopic patterns for Br and Cl .
Advanced Question: How can researchers resolve contradictions between computational predictions and experimental reactivity data for this compound?
Methodological Answer:
- DFT Refinement: Optimize density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) by incorporating solvent effects (PCM model) and dispersion corrections to better match observed reaction kinetics .
- Kinetic Isotope Effects (KIE): Perform deuterium labeling at the bromomethyl site to distinguish between radical-mediated and ionic reaction pathways .
- In Situ Monitoring: Use FT-IR or Raman spectroscopy to track intermediate formation during bromomethylation, validating computational transition-state models .
Advanced Question: What strategies mitigate competing substitution reactions during functionalization of the bromomethyl group?
Methodological Answer:
- Selective Solvent Systems: Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize SN2 mechanisms and reduce elimination side reactions. Add catalytic KI to enhance bromide leaving-group ability .
- Temperature Gradients: Perform nucleophilic substitutions at −30°C to slow down competing pathways (e.g., elimination or aryl ring halogenation) .
- Protecting Group Strategy: Temporarily protect the trifluoromethylthio group with tert-butyldimethylsilyl (TBS) ethers to prevent sulfur oxidation during bromomethyl activation .
Advanced Question: How does the trifluoromethylthio group influence the compound’s electronic and steric properties in cross-coupling reactions?
Methodological Answer:
- Electron-Withdrawing Effects: The −SCF group decreases electron density at the aromatic ring, slowing electrophilic substitution but enhancing oxidative coupling efficiency. Use Pd(OAc)/XPhos catalysts for Suzuki-Miyaura reactions with electron-deficient boronic acids .
- Steric Hindrance Mapping: Conduct conformational analysis via molecular mechanics (MMFF94) to predict steric clashes between −SCF and adjacent substituents. Adjust ligand bulk (e.g., switch from PPh to DavePhos) in cross-coupling protocols .
- Comparative Studies: Synthesize analogs with −SCH or −SOCF groups to isolate electronic vs. steric contributions to reactivity .
Basic Question: What are the stability considerations for storing and handling this compound?
Methodological Answer:
- Light Sensitivity: Store in amber vials under argon at −20°C to prevent photolytic cleavage of the C–Br bond .
- Moisture Avoidance: Use molecular sieves (3Å) in storage containers to inhibit hydrolysis of the trifluoromethylthio group .
- Thermal Decomposition: Monitor via TGA-DSC; avoid prolonged heating above 80°C, which triggers degradation of the propan-1-one moiety .
Advanced Question: How can researchers leverage computational tools to design derivatives with enhanced bioactivity?
Methodological Answer:
- Pharmacophore Modeling: Use Schrödinger’s Phase or MOE to identify critical interactions (e.g., halogen bonding via Br and hydrophobic −SCF) .
- ADMET Prediction: Apply QikProp to assess solubility and cytochrome P450 inhibition risks. Prioritize derivatives with logP < 3.5 and polar surface area > 80 Ų .
- Docking Studies: Target enzymes like COX-2 or kinases with Glide SP precision, using the bromomethyl group as a covalent warhead .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
